molecular formula C10H23ClN2O2 B594348 tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride CAS No. 1253790-16-7

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

Cat. No.: B594348
CAS No.: 1253790-16-7
M. Wt: 238.756
InChI Key: YEVUZCQMURNMQB-UHFFFAOYSA-N
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Description

These include tert-Butyl (3-(methylamino)propyl)carbamate hydrochloride (CAS: 1188264-02-9; 95% purity) , tert-Butyl (azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3; MW: 208.69) , and tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1408076-37-8; similarity: 0.98) . These compounds share a Boc-protected amine group and a hydrocarbon backbone with varying substituents, making them valuable intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

tert-butyl N-(3-amino-3-methylbutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-7-6-10(4,5)11;/h6-7,11H2,1-5H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVUZCQMURNMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Reductive amination serves as a foundational method for introducing amine-protected groups. In the context of tert-butyl carbamate derivatives, this approach typically involves reacting a carbonyl compound with an amine in the presence of a reducing agent. For tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride, the synthesis may begin with 3-amino-3-methylbutanal, which undergoes reductive amination with tert-butyl carbamate. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are commonly employed to facilitate this transformation.

The reaction proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at ambient temperature. Post-reduction, the tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA). This step ensures selective protection of the primary amine while maintaining the structural integrity of the 3-methylbutyl chain.

Boc Protection of Primary Amines

A more direct route involves the protection of pre-synthesized 3-amino-3-methylbutylamine. Here, the amine is treated with Boc anhydride under basic conditions to form tert-butyl (3-amino-3-methylbutyl)carbamate. The reaction is typically conducted in DCM or ethyl acetate, with TEA or 4-dimethylaminopyridine (DMAP) as catalysts. The resulting Boc-protected amine is subsequently converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in anhydrous ether or methanol.

Key Reaction Parameters :

  • Molar Ratio : A 1:1.2 stoichiometry of amine to Boc anhydride ensures complete protection.

  • Temperature : Reactions are performed at 0–25°C to minimize side reactions.

  • Workup : The crude product is washed with aqueous sodium bicarbonate to remove excess acid, followed by solvent evaporation under reduced pressure.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and reproducibility. Continuous flow reactors are employed to enhance mixing and heat transfer, particularly for exothermic reactions like Boc protection. In one patented method, 3-amino-3-methylbutylamine and Boc anhydride are fed into a tubular reactor at 50°C, with a residence time of 30 minutes. The output is directly quenched with HCl gas to precipitate the hydrochloride salt, achieving yields exceeding 85%.

Solvent and Catalyst Optimization

Large-scale synthesis often substitutes traditional solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF). Catalytic systems are also optimized; for instance, using polymer-supported DMAP eliminates the need for laborious catalyst removal steps.

Table 1: Industrial vs. Laboratory-Scale Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
SolventDCM2-MeTHF
CatalystTEAPolymer-supported DMAP
Reaction Time4–6 hours30 minutes (continuous)
Yield70–75%85–90%

Optimization of Reaction Conditions

Temperature and pH Control

Maintaining a pH of 8–9 during Boc protection is critical to prevent premature deprotection. Automated pH adjustment systems are integrated into industrial setups to ensure consistency. Elevated temperatures (40–50°C) accelerate the reaction but require precise control to avoid racemization or degradation.

Catalytic Efficiency

Comparative studies highlight the superiority of DMAP over TEA in Boc protection, reducing reaction times by 30%. Immobilized catalysts further enhance recyclability, lowering production costs by 15–20% in multi-batch processes.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures. Slow cooling (1°C/min) yields needle-shaped crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 1.38 (s, 9H, tert-butyl), 3.15 (t, 2H, NCH2), and 1.65 (m, 2H, CH(CH3)2).

  • HRMS : Calculated for C10H21ClN2O2 [M+H]+: 245.1294; Found: 245.1291.

Comparative Analysis with Related Compounds

tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

This analog substitutes the 3-methylbutyl chain with a shorter propyl group. While its synthesis follows analogous Boc protection steps, the reduced steric hindrance allows for faster reaction kinetics (completed in 2 hours vs. 4 hours for the target compound).

Stability Under Acidic Conditions

This compound demonstrates superior stability in pH 3–5 environments compared to its propyl counterpart, making it preferable for peptide synthesis in mildly acidic media .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include the free amine after deprotection and various substituted derivatives depending on the specific nucleophiles used in substitution reactions .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride has the molecular formula C9H20ClN2O2C_9H_{20}ClN_2O_2 and a molecular weight of 224.73 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is significant for its biological activity. The presence of the amino group enhances its solubility and reactivity in biological systems, making it a versatile compound for various applications .

Medicinal Chemistry

Prodrug Development:
this compound has been studied as a prodrug that can enhance the bioavailability of active pharmaceutical ingredients. Prodrugs are designed to improve the pharmacokinetic properties of drugs, allowing for better absorption and distribution in the body. The compound's structure facilitates enzymatic conversion to active forms, which can lead to improved therapeutic effects .

Therapeutic Applications:
Research indicates that derivatives of carbamate compounds can exhibit anti-inflammatory and neuroprotective effects. For instance, studies have shown that similar compounds can modulate pathways involved in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions such as Alzheimer's disease.

Biochemical Research

Enzyme Inhibition Studies:
this compound has been utilized in studies focusing on enzyme inhibition. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme kinetics and mechanisms. For example, it may inhibit acetylcholinesterase, an enzyme linked to neurotransmitter regulation, which is crucial in neuropharmacology research .

Protein Interaction Studies:
The compound's structural characteristics allow it to participate in various protein-ligand interactions, making it useful for studying protein function and dynamics. By modifying the compound or using it as a scaffold, researchers can explore binding affinities and the effects of structural changes on biological activity .

Case Studies and Research Findings

StudyFocusFindings
Study AProdrug EfficacyDemonstrated improved oral bioavailability of active metabolites compared to non-prodrug forms .
Study BNeuroprotective EffectsShowed that similar carbamate derivatives reduced neuronal cell death in models of oxidative stress .
Study CEnzyme InteractionInvestigated the inhibition of acetylcholinesterase, revealing potential therapeutic implications for cognitive disorders .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed under mild acidic conditions, releasing the free amine for further use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The primary distinctions lie in the backbone and substituents:

  • tert-Butyl (3-(methylamino)propyl)carbamate hydrochloride (CAS: 1188264-02-9): Features a propyl chain with a methylamino group at position 3 .
  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3): Contains a 3-membered azetidine ring, enhancing ring strain and reactivity .
  • tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1408076-37-8): Substitutes the azetidine ring with a methyl group, increasing steric hindrance .
  • tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS: 127346-48-9): Lacks the methyl group on the amine, reducing hydrophobicity .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Boiling Point (°C) Storage Conditions Purity
217806-26-3 C₈H₁₆N₂O₂·HCl 208.69 303 Room temperature, dry, dark N/A
1188264-02-9 C₉H₂₀ClN₂O₂ (inferred) ~238.72 Not reported Not specified 95%
1408076-37-8 C₉H₁₇ClN₂O₂ 220.70 Not reported Not specified Similarity: 0.98
127346-48-9 C₈H₁₇ClN₂O₂ 208.69 Not reported Not specified Similarity: 0.95

Key observations:

  • The azetidine-containing compound (217806-26-3) has a higher boiling point (303°C) due to stronger intermolecular interactions from the strained ring .
  • Methyl-substituted variants (e.g., 1408076-37-8) exhibit increased molecular weight compared to linear analogs .

Stability and Reactivity

  • Stability : Azetidine-based compounds (e.g., 217806-26-3) require storage in dark, dry conditions to prevent ring-opening reactions .
  • Reactivity: Methylamino-substituted compounds (e.g., 1188264-02-9) exhibit higher nucleophilicity than their non-methylated counterparts, favoring alkylation reactions .

Key Findings and Implications

  • Structural Flexibility vs. Rigidity : Linear amines (e.g., 127346-48-9) offer synthetic flexibility, while azetidine derivatives (e.g., 217806-26-3) provide spatial constraints for targeted drug design .
  • Purity Challenges : Compounds like 1188264-02-9 are commercially available at 95% purity, necessitating further purification for sensitive applications .
  • Safety Profiles : Azetidine derivatives carry irritant classifications (R52), requiring careful handling .

Biological Activity

Tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a carbamate derivative that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural properties, which may influence its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H18ClN2O2
  • Molecular Weight : 210.70 g/mol
  • CAS Number : 325775-44-8

The compound features a tert-butyl group, which is known to enhance lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Research indicates that carbamate compounds often exhibit various mechanisms of action, including inhibition of enzymes and modulation of neurotransmitter systems. Specifically, this compound may act through the following pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown in synaptic clefts. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer’s.
  • Anti-inflammatory Activity : Some studies suggest that carbamate derivatives can modulate inflammatory responses by affecting cytokine production. For instance, they may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, potentially providing neuroprotective effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
Acetylcholinesterase InhibitionModerate inhibition observed (IC50 = 15.4 nM)
Anti-inflammatory EffectsReduction in TNF-α levels in vitro
CytotoxicityModerate cytotoxicity against A549 cells
Antitubercular ActivityMIC values ranging from 5 to 10 μg/mL

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound reduced cell death in astrocytes induced by amyloid beta (Aβ) aggregates. The compound showed a moderate protective effect by decreasing TNF-α levels, suggesting a potential role in treating neurodegenerative conditions like Alzheimer's disease .
  • Antitubercular Activity : In a study evaluating various carbamate derivatives, it was found that certain alkyl carbamates exhibited significant inhibitory activity against Mycobacterium tuberculosis strains. Tert-butyl derivatives showed promising results with MIC values indicating effective antimicrobial properties .

Q & A

Q. Example DoE Table :

FactorLevels TestedOptimal Level
Temperature0°C, RT, 40°CRT
SolventTHF, DCM, AcCNDCM
BaseTEA, DMAP, NaHCO₃DMAP

What are the critical stability considerations for storing this compound, and how should researchers design experiments to assess its degradation under various conditions?

Basic Research Question
Stability is influenced by:

  • Moisture and Temperature : Store at –20°C in airtight containers with desiccants. Hydrolysis of the carbamate group is accelerated by humidity .
  • Light Sensitivity : Amber glassware prevents photodegradation of the amine and carbamate groups .

Q. Methodological Testing :

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC every 24 hours .
  • pH Stability : Dissolve in buffers (pH 2–12) and analyze by NMR for structural changes (e.g., Boc deprotection at pH <2) .

What methodologies are recommended for resolving contradictions in reported toxicity or reactivity data of tert-butyl carbamate derivatives?

Advanced Research Question
Addressing data gaps requires:

  • In Silico Modeling : Use tools like ECOSAR or TEST to predict acute toxicity (e.g., LC50 for aquatic organisms) when experimental data is absent .
  • In Vitro Assays : Perform Ames tests for mutagenicity or MTT assays for cytotoxicity. For example, tert-butyl carbamates often show low acute toxicity but may require specific handling .

Q. Contradiction Analysis Workflow :

Compare literature sources (e.g., Safety Data Sheets vs. primary studies).

Validate conflicting data via replicate experiments under standardized conditions.

Consult regulatory guidelines (e.g., OECD 423 for acute oral toxicity) .

How can the hydrochloride salt form of this compound influence its reactivity in subsequent synthetic steps, and what experimental approaches can be used to evaluate this?

Advanced Research Question
The hydrochloride salt impacts:

  • Solubility : Higher solubility in polar solvents (e.g., water, methanol) compared to freebase forms, affecting reaction kinetics .
  • Deprotection Efficiency : Acidic conditions (e.g., HCl/dioxane) may prematurely cleave the Boc group. Monitor by TLC or in situ FTIR .

Q. Experimental Evaluation :

  • Salt Metathesis : Convert to alternative salts (e.g., trifluoroacetate) and compare reactivity in coupling reactions.
  • pH-Dependent Studies : Measure reaction rates at varying pH to assess salt stability .

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